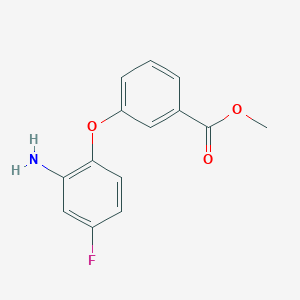
Methyl 3-(2-amino-4-fluorophenoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methyl 3-(2-amino-4-fluorophenoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-4-fluorophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
化学反応の分析
Methyl 3-(2-amino-4-fluorophenoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions, using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzoates and phenoxy derivatives .
科学的研究の応用
Methyl 3-(2-amino-4-fluorophenoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, aiding in the understanding of biochemical pathways and mechanisms.
Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
作用機序
The mechanism of action of Methyl 3-(2-amino-4-fluorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use, but common targets include kinases, phosphatases, and other regulatory proteins involved in cellular signaling and metabolism .
類似化合物との比較
Methyl 3-(2-amino-4-fluorophenoxy)benzoate can be compared with similar compounds such as Methyl 3-(4-amino-2-fluorophenoxy)benzoate and other substituted benzoates. These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications compared to its analogs .
Similar Compounds
- Methyl 3-(4-amino-2-fluorophenoxy)benzoate
- Methyl 3-(2-amino-4-chlorophenoxy)benzoate
- Methyl 3-(2-amino-4-bromophenoxy)benzoate
These compounds are used in similar research contexts but may exhibit different reactivity and biological effects due to variations in their substituents .
生物活性
Methyl 3-(2-amino-4-fluorophenoxy)benzoate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored in recent studies. This article details its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a methyl ester group, an amino group, and a fluorinated phenoxy moiety. These functional groups contribute to its biological activity by influencing interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino and fluorophenoxy groups play crucial roles in binding to these targets, which can lead to modulation of enzymatic reactions or interference with cellular signaling pathways. Notably, the compound may act as an inhibitor or activator depending on the context of its application.
1. Enzyme-Substrate Interactions
This compound has been utilized in studies focusing on enzyme-substrate interactions. It aids in understanding biochemical pathways by serving as a model compound for investigating protein-ligand binding dynamics.
2. Therapeutic Potential
Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting specific diseases. Its role in drug development is underscored by its ability to interact with various biological targets.
3. Antimicrobial Activity
Studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with similar amino and fluorinated groups have demonstrated activity against various bacterial strains, suggesting that this compound may also possess such properties .
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have expanded the understanding of this compound's biological activities:
- Protein-Ligand Binding Studies : Investigations into enzyme-substrate interactions have highlighted how this compound can influence biochemical pathways, providing insights into its potential therapeutic applications.
- Antimicrobial Studies : Research comparing various derivatives has shown that compounds with similar structural motifs exhibit significant antimicrobial activity against pathogens such as E. coli and S. aureus, indicating that this compound may also be effective .
特性
IUPAC Name |
methyl 3-(2-amino-4-fluorophenoxy)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKSFOMNCVKMAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














